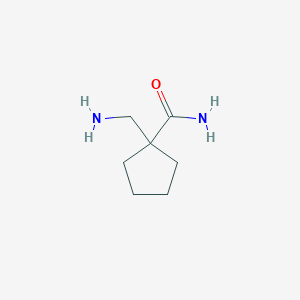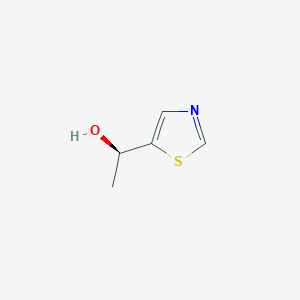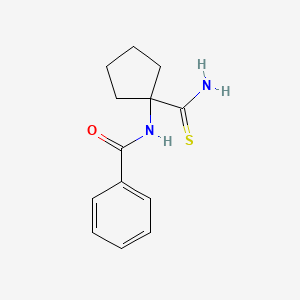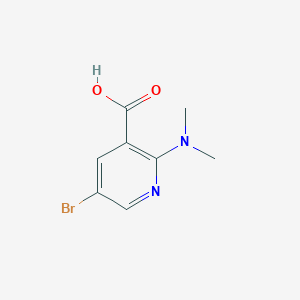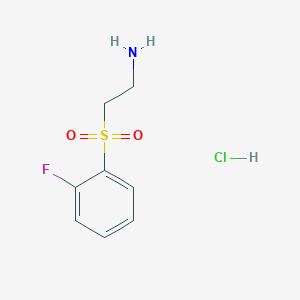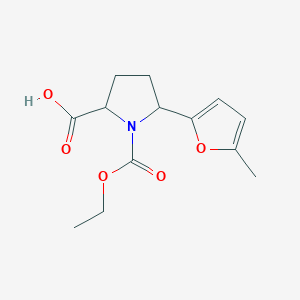
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, also known as 1-EC-5-MFPCA, is a synthetic carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a catalyst or a reagent in organic synthesis reactions. It has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be taken into account.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Rearrangements
- Rearrangements and Synthesis : Compounds with ethoxycarbonyl and pyrrolidine structures have been explored for their reactivity and potential in producing various chemical structures through rearrangements. For example, the treatment of certain ethoxycarbonyl-substituted compounds in an alkaline medium with benzenesulfonyl chloride leads to high yields of furan and pyrrole carboxylic acids due to a Beckmann rearrangement. Such reactions demonstrate the potential of ethoxycarbonyl-pyrrolidine compounds in synthetic chemistry for creating novel molecules (A. P. Stankyavichus et al., 1999).
Antibacterial Activity
- Antibacterial Compounds : Derivatives of pyrrolidine, especially those incorporating carboxylic acid functionalities, have been synthesized and evaluated for antibacterial activity. This suggests that compounds similar to 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid could be potential candidates for developing new antibacterial agents. The synthesis of pyrrolopyridine analogs, for instance, has led to compounds with in vitro antibacterial properties (E. Toja et al., 1986).
Pharmaceutical Research
- Pharmacological Potential : The structural motifs present in 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid are found in compounds with potential pharmacological activities. Research into similar compounds has led to the synthesis of new molecules with potential for treating various conditions, suggesting a broad area of application for such chemical entities in drug development and medicinal chemistry (A. Bijev et al., 2003).
Catalysis and Synthetic Methodologies
- Catalytic Applications and Synthetic Routes : Studies on ethoxycarbonyl-pyrrolidine derivatives reveal their utility in catalytic processes and as intermediates in synthetic pathways. These compounds participate in reactions that are foundational for synthesizing complex molecules, indicating the relevance of 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid in facilitating novel chemical transformations (E. Galenko et al., 2015).
Eigenschaften
IUPAC Name |
1-ethoxycarbonyl-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-18-13(17)14-9(5-6-10(14)12(15)16)11-7-4-8(2)19-11/h4,7,9-10H,3,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRVZFXAMIYZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(CCC1C(=O)O)C2=CC=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

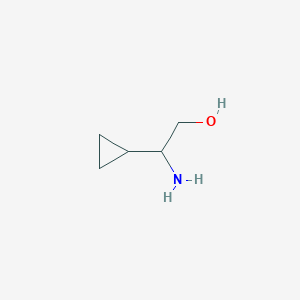
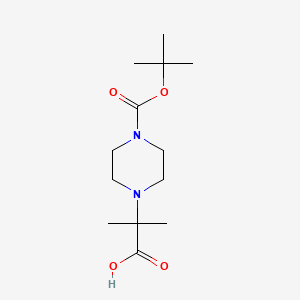
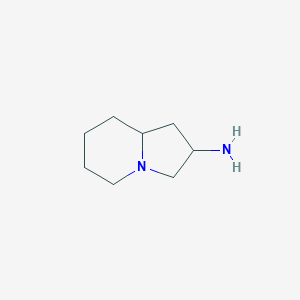
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
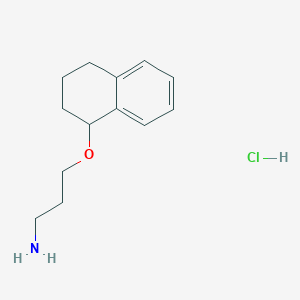
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
